molecular formula C26H18O6 B13733211 4,4'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))bis(2-hydroxybenzaldehyde)

4,4'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))bis(2-hydroxybenzaldehyde)

Cat. No.: B13733211
M. Wt: 426.4 g/mol
InChI Key: HVNVXVVESSAVFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))bis(2-hydroxybenzaldehyde) is a complex organic compound with the molecular formula C26H18O4. It is characterized by the presence of two hydroxybenzaldehyde groups connected via a dimethoxyphenylene bis(ethyne) linkage. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))bis(2-hydroxybenzaldehyde) typically involves a multi-step process. One common method includes the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxy-1,4-dibromobenzene and 2-hydroxybenzaldehyde.

    Sonogashira Coupling: The 2,5-dimethoxy-1,4-dibromobenzene undergoes a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide to form the bis(trimethylsilyl)ethyne intermediate.

    Deprotection: The trimethylsilyl groups are removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) to yield the bis(ethyne) intermediate.

    Aldol Condensation: The bis(ethyne) intermediate is then subjected to an aldol condensation reaction with 2-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide to form the final product.

Industrial Production Methods

While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up of the process to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))bis(2-hydroxybenzaldehyde) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols or other reduced forms.

    Substitution: The phenolic hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Ethers or esters.

Scientific Research Applications

4,4’-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))bis(2-hydroxybenzaldehyde) has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: Used in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4,4’-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))bis(2-hydroxybenzaldehyde) depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-((2,5-Dimethoxy-1,4-phenylene)bis(ethene-2,1-diyl))dibenzaldehyde
  • 4,4’-((2,5-Dimethoxy-1,4-phenylene)bis(ethene-2,1-diyl))bis(2-hydroxybenzaldehyde)

Uniqueness

4,4’-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))bis(2-hydroxybenzaldehyde) is unique due to its bis(ethyne) linkage, which imparts distinct electronic and structural properties compared to similar compounds with ethene linkages. This uniqueness can influence its reactivity, stability, and interactions in various applications.

Properties

Molecular Formula

C26H18O6

Molecular Weight

426.4 g/mol

IUPAC Name

4-[2-[4-[2-(4-formyl-3-hydroxyphenyl)ethynyl]-2,5-dimethoxyphenyl]ethynyl]-2-hydroxybenzaldehyde

InChI

InChI=1S/C26H18O6/c1-31-25-13-20(8-4-18-6-10-22(16-28)24(30)12-18)26(32-2)14-19(25)7-3-17-5-9-21(15-27)23(29)11-17/h5-6,9-16,29-30H,1-2H3

InChI Key

HVNVXVVESSAVFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C#CC2=CC(=C(C=C2)C=O)O)OC)C#CC3=CC(=C(C=C3)C=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.